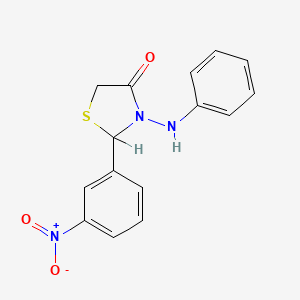
3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone typically involves the reaction of aniline, m-nitrobenzaldehyde, and thioglycolic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or acetic acid. The general reaction scheme is as follows:
- Aniline reacts with m-nitrobenzaldehyde to form an imine intermediate.
- The imine intermediate undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The thiazolidinone ring can be further modified through cyclization reactions with other reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Cyclization: Various cyclizing agents depending on the desired modification
Major Products
Reduction: 3-Anilino-2-(m-aminophenyl)-4-thiazolidinone
Substitution: Halogenated derivatives of the original compound
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound in the development of new drugs.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
3-Anilino-2-phenyl-4-thiazolidinone: Lacks the nitro group, which may affect its biological activity.
3-Anilino-2-(p-nitrophenyl)-4-thiazolidinone: Has a nitro group in the para position, which could influence its reactivity and properties.
Uniqueness
3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone is unique due to the presence of the nitro group in the meta position, which can significantly impact its chemical reactivity and biological activity compared to other thiazolidinone derivatives.
属性
CAS 编号 |
74008-09-6 |
|---|---|
分子式 |
C15H13N3O3S |
分子量 |
315.3 g/mol |
IUPAC 名称 |
3-anilino-2-(3-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3O3S/c19-14-10-22-15(11-5-4-8-13(9-11)18(20)21)17(14)16-12-6-2-1-3-7-12/h1-9,15-16H,10H2 |
InChI 键 |
AKFJWHDQTOMVCG-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



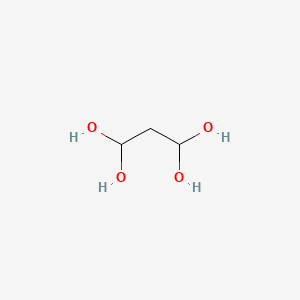

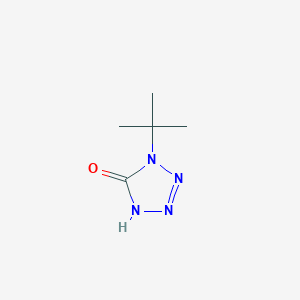
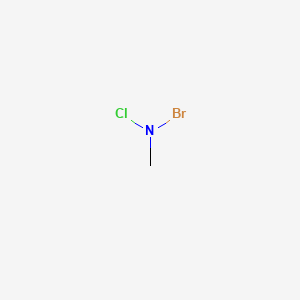
![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)

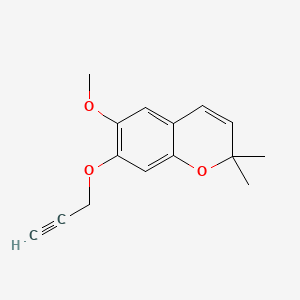
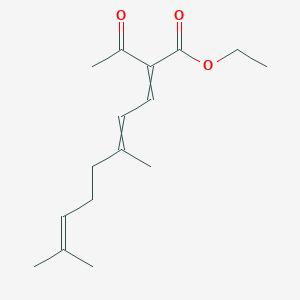

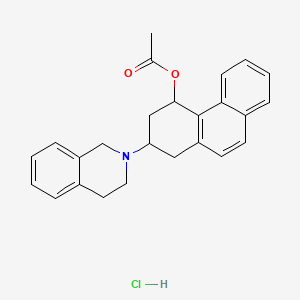
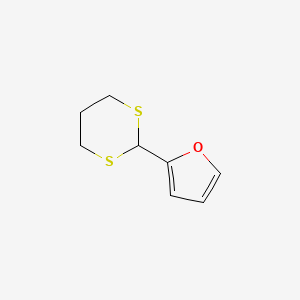
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

